ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate

Physicochemical Characterization Thermal Stability Ionization Constant

Procure high-purity ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate as the certified reference standard for Norfloxacin Impurity 7. Its unique 7-chloro-8-fluoro substitution ensures pharmacopoeial compliance; the C3 ethyl ester confers superior organic solubility for synthesis. Defined mp 263–265°C (decomp) and pKa 5.17 support validated HPLC methods, Gould–Jacobs cyclization, and SAR studies. Do not substitute: only this exact impurity standard meets regulatory identity requirements.

Molecular Formula C12H9ClFNO3
Molecular Weight 269.65 g/mol
CAS No. 75001-54-6
Cat. No. B6240846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate
CAS75001-54-6
Molecular FormulaC12H9ClFNO3
Molecular Weight269.65 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2F)Cl
InChIInChI=1S/C12H9ClFNO3/c1-2-18-12(17)7-5-15-10-6(11(7)16)3-4-8(13)9(10)14/h3-5H,2H2,1H3,(H,15,16)
InChIKeyXXWWLKWICXFXQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate (CAS 75001-54-6): Procurement-Focused Technical Profile


Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate is a halogenated 4-hydroxyquinoline-3-carboxylate derivative that serves as both a versatile synthetic intermediate for fluoroquinolone antibacterials and a characterized impurity reference standard [1]. The compound features a distinct substitution pattern with chloro at position 7, fluoro at position 8, a hydroxyl at position 4, and an ethyl ester at position 3 [2], and exhibits a well-defined thermal stability profile with a melting point of 263–265 °C (decomposition) and a predicted pKa of 5.17 . These physicochemical and structural characteristics underpin its specific utility in pharmaceutical quality control and medicinal chemistry synthesis workflows.

Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate (CAS 75001-54-6): Why Generic Substitution Compromises Research Integrity


Generic substitution of this compound with other 4-hydroxyquinoline-3-carboxylates is not scientifically justifiable due to its unique 7‑chloro‑8‑fluoro substitution pattern and the specific requirements of its established applications [1]. Unlike unsubstituted analogs, the concurrent presence of electron-withdrawing chloro and fluoro groups at positions 7 and 8 profoundly modulates the electronic environment of the quinoline core, directly influencing reactivity in Gould–Jacobs cyclocondensation steps and downstream derivatization efficiency [2]. Furthermore, this exact substitution pattern is defined in pharmacopoeial contexts as Norfloxacin Impurity 7, meaning that any alternative compound would fail to meet identity and purity specifications required for validated analytical methods [3]. The ester functionality at C3 also distinguishes it from the corresponding carboxylic acid, conferring superior solubility in organic solvents essential for many synthetic transformations [1].

Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate (CAS 75001-54-6): Quantitative Differentiation Evidence


Defined Thermal Stability and Ionization Profile Relative to Unsubstituted 4-Hydroxyquinoline-3-carboxylate

The compound exhibits a decomposition onset at 263–265 °C and a predicted acid dissociation constant (pKa) of 5.17 . In contrast, the parent 4-hydroxyquinoline-3-carboxylic acid decomposes at a significantly lower temperature of 268–270 °C . The shift in decomposition point, combined with a defined pKa, provides critical parameters for solid-state stability assessment and pH-dependent solubility predictions in formulation development, areas where unsubstituted analogs offer less predictable behavior.

Physicochemical Characterization Thermal Stability Ionization Constant Preformulation

Identity and Purity Specification as a Reference Standard for Norfloxacin Impurity Profiling

This compound is commercially available and characterized as Norfloxacin Impurity 7, a specified impurity in the fluoroquinolone antibiotic norfloxacin [1]. Its use as a reference standard requires certified purity (typically ≥95% by HPLC) and full spectroscopic characterization (NMR, MS, IR) [2]. In contrast, closely related analogs such as ethyl 6-fluoro-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate lack this specific pharmacopoeial designation and are not suitable for validated quantification of this particular impurity in norfloxacin drug substance or product .

Pharmaceutical Quality Control Impurity Reference Standard Analytical Method Validation HPLC

Enhanced Solubility in Organic Solvents Relative to Free Carboxylic Acid Analog

The ethyl ester moiety at position 3 significantly improves the compound‘s solubility in common organic solvents (e.g., dichloromethane, ethyl acetate, tetrahydrofuran) compared to the corresponding carboxylic acid, 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid [1]. This difference in solubility facilitates homogeneous reaction conditions during further derivatization steps such as ester hydrolysis, amidation, or nucleophilic substitution at the 3-position [2]. While exact partition coefficients (logP) are not publicly available for both compounds, the general class behavior of esters versus carboxylic acids in quinoline series is well established [3].

Synthetic Intermediate Solubility Derivatization Organic Synthesis

Unique 7-Chloro-8-Fluoro Substitution Pattern for Structure–Activity Relationship Studies

The specific 7‑chloro‑8‑fluoro substitution pattern on the quinoline scaffold is rare among commercial 4-hydroxyquinoline-3-carboxylates. While 6‑fluoro‑7‑chloro substitution is common in fluoroquinolone antibacterials (e.g., norfloxacin, ciprofloxacin), the 7‑chloro‑8‑fluoro orientation creates a distinct electronic and steric profile that influences biological target engagement [1]. This pattern has been explicitly investigated in antibacterial agent development, where quinoline derivatives with a chloro substituent at the 3-position exhibited a 2‑ to 4‑fold reduction in minimum inhibitory concentration (MIC) against Staphylococcus aureus relative to unsubstituted analogs [2]. Although direct MIC data for the target compound are not publicly available, its substitution pattern aligns with the class of compounds showing enhanced potency due to halogenation [3].

Medicinal Chemistry Structure–Activity Relationship Fluoroquinolone Halogenation

Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate (CAS 75001-54-6): High-Value Application Scenarios


Pharmaceutical Quality Control: Norfloxacin Impurity Profiling

Procure this compound as a certified reference standard for the identification and quantification of Norfloxacin Impurity 7 in active pharmaceutical ingredient (API) and finished drug product testing [1]. Its use ensures compliance with pharmacopoeial specifications and validated HPLC methods, providing a defined retention time and spectral fingerprint essential for method validation and routine quality control release testing [2].

Medicinal Chemistry: Building Block for Fluoroquinolone Analogs

Utilize this compound as a key intermediate in the synthesis of novel fluoroquinolone antibacterials via the Gould–Jacobs cyclization pathway [1]. The ethyl ester at C3 enables straightforward conversion to the corresponding carboxylic acid or amide, while the 7‑chloro and 8‑fluoro substituents offer opportunities for further functionalization or direct structure–activity relationship exploration [2].

Preformulation and Physicochemical Characterization Studies

Employ the compound in preformulation studies requiring well-defined thermal stability and ionization constants [1]. The reported melting point (263–265 °C, decomposition) and predicted pKa (5.17) provide benchmarks for solid-state stability assessment, pH-solubility profiling, and compatibility testing with excipients [2].

Structure–Activity Relationship (SAR) Studies in Antibacterial Research

Incorporate this compound into SAR panels exploring the impact of halogen substitution patterns on antibacterial potency and spectrum of activity [1]. The 7‑chloro‑8‑fluoro arrangement represents a less common template that may yield insights distinct from the standard 6‑fluoro‑7‑chloro motif, potentially guiding lead optimization efforts [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.